5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride

Salt selection Solid-state chemistry Preformulation

5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one hydrochloride (CAS 1909336-33-9) is a bicyclic heterocyclic building block consisting of a saturated seven-membered cycloheptanone ring fused to a pyridine moiety, supplied as the hydrochloride salt. Its molecular formula is C10H12ClNO with a molecular weight of 197.66 g/mol.

Molecular Formula C10H12ClNO
Molecular Weight 197.66
CAS No. 1909336-33-9
Cat. No. B2502378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride
CAS1909336-33-9
Molecular FormulaC10H12ClNO
Molecular Weight197.66
Structural Identifiers
SMILESC1CC2=C(CCC1=O)N=CC=C2.Cl
InChIInChI=1S/C10H11NO.ClH/c12-9-4-3-8-2-1-7-11-10(8)6-5-9;/h1-2,7H,3-6H2;1H
InChIKeyGOENNMWTYLKYSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one Hydrochloride (CAS 1909336-33-9): Core Identity and Structural Classification for Procurement Decisions


5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one hydrochloride (CAS 1909336-33-9) is a bicyclic heterocyclic building block consisting of a saturated seven-membered cycloheptanone ring fused to a pyridine moiety, supplied as the hydrochloride salt [1]. Its molecular formula is C10H12ClNO with a molecular weight of 197.66 g/mol [1]. The compound belongs to the cycloalkano[b]pyridine class, a scaffold that has been employed in the development of opioid receptor-like 1 (ORL1) antagonists and calcitonin gene-related peptide (CGRP) receptor antagonists, establishing its relevance in central nervous system and migraine drug discovery programs [2]. The hydrochloride salt form, featuring a protonated pyridine nitrogen, distinguishes it from the free base (CAS 1909336-32-8, MW 161.20 g/mol) in terms of physicochemical handling properties [1].

Why Generic Substitution Fails for 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one Hydrochloride: Salt Form, Regiochemistry, and Ring Topology as Critical Selection Factors


Simple replacement of 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride with its free base, regioisomeric ketones, or non-ketone cyclohepta[b]pyridine analogs is not chemically equivalent. The hydrochloride salt provides a defined protonation state at the pyridine nitrogen (hydrogen bond donor count = 1 vs. 0 for the free base), directly influencing aqueous solubility, crystallinity, and long-term storage stability [1]. The ketone group at position 7 constitutes a reactive synthetic handle for reductive amination, Grignard addition, and olefination chemistries that is absent in the parent hydrocarbon 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS 7197-96-8) [2]. Furthermore, the regiochemistry of the ketone (7-one vs. 5-one or 9-one isomers) dictates the vector and electronic environment of subsequent derivatization, which has proven critical in structure-activity relationship campaigns targeting G-protein coupled receptors [3]. The cyclohepta[b]pyridine ring system itself has been characterized as an underexplored scaffold exhibiting unexpected reactivity, particularly in epoxide hydrogenolysis and remote stereochemical control, meaning that empirical reactivity cannot be extrapolated from smaller-ring quinoline or isoquinoline analogs [4].

Quantitative Differentiation Evidence for 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one Hydrochloride Against Closest Analogs


Hydrochloride Salt vs. Free Base: Physicochemical Property Comparison for Formulation and Handling

The hydrochloride salt (CAS 1909336-33-9, MW 197.66 g/mol) differs from the free base (CAS 1909336-32-8, MW 161.20 g/mol) in key computed and regulatory properties relevant to procurement and handling [1]. The salt possesses a hydrogen bond donor count of 1 (protonated pyridinium NH+), whereas the free base has HBD = 0, indicating differential intermolecular packing and aqueous solubility [1]. The free base has a computed XLogP3 of 0.9, providing a baseline lipophilicity reference; the hydrochloride salt, by virtue of ionization, is expected to exhibit substantially lower logD and higher aqueous solubility, though experimental logD/solubility data for this specific compound are not publicly available [2]. Critically, the hydrochloride salt has a registered GHS classification from ECHA: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), which provides a defined safety handling profile absent from the free base's public record [1].

Salt selection Solid-state chemistry Preformulation

Ketone Functional Handle at Position 7: Synthetic Versatility Advantage Over Non-Ketone Cyclohepta[b]pyridine Analogs

The ketone carbonyl at position 7 provides a reactive center for C–C and C–N bond formation that is entirely absent in the parent hydrocarbon 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine (CAS 7197-96-8) . In the cycloalkano[b]pyridine series, Yoshizumi et al. demonstrated that 5,6,7,8-tetrahydrocycloheptapyridine-9-ones and 6,7,8,9-tetrahydrocycloheptapyridine-5-ones can be synthesized via sequential iodomethylation and radical ring expansion from oxotetrahydroquinoline precursors in moderate total yields of 37–61% . This establishes that the ketone position on the cycloheptane ring is synthetically accessible and can be further elaborated. The 7-one regiochemistry positions the reactive carbonyl at a distinct vector relative to the pyridine nitrogen compared to the 5-one and 9-one isomers, offering differentiated synthetic entry points for parallel medicinal chemistry library construction [1]. In contrast, CAS 7197-96-8 (lacking the ketone) requires stoichiometric C–H activation or directed metalation for functionalization, adding synthetic step count and complexity .

Synthetic methodology Building block Derivatization

Scaffold Novelty in Drug Discovery: Cyclohepta[b]pyridine as an Underexplored Ring System with Validated Pharmaceutical Relevance

The cyclohepta[b]pyridine ring system has been explicitly described in the peer-reviewed literature as an underexplored scaffold that exhibits unexpected chemical reactivity, including remote stereochemical control of epoxide and ketone functional groups on the cycloheptane ring [1]. Despite its limited exploration, the scaffold has produced at least one clinical candidate: the CGRP receptor antagonist BMS-846372, whose major metabolite synthesis required a dedicated asymmetric route due to the ring system's unique reactivity profile [1]. Additionally, the Merck/Banyu group advanced a series of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ol derivatives as potent and selective ORL1 antagonists with in vivo efficacy and minimized hERG liability, demonstrating that the cyclohepta-fused topology can achieve pharmacological selectivity profiles distinct from smaller-ring heterocycles [2]. For procurement decisions, this translates to a scaffold with demonstrated drug-like potential, a relatively uncrowded patent landscape compared to saturated six-membered heterocycles, and validated synthetic tractability via radical ring expansion from tetrahydroquinoline precursors .

Scaffold hopping Drug discovery Intellectual property

Commercial Purity Benchmarks and Vendor Availability: Procurement-Ready Status vs. Custom Synthesis Analogs

5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one hydrochloride is available from multiple commercial suppliers with documented purity specifications. AKSci lists the compound at ≥95% purity (catalog 7442EG) with defined long-term storage conditions (cool, dry place) and non-hazardous DOT/IATA transport classification . Leyan (China) offers the compound at 98% purity (catalog 1768402) . The free base (CAS 1909336-32-8) is separately available at 95% purity (Leyan catalog 2111244) . In contrast, regioisomeric ketones such as 5,6,7,8-tetrahydrocycloheptapyridine-9-one and 6,7,8,9-tetrahydrocycloheptapyridine-5-one are not listed as standard catalog items from major vendors and typically require custom synthesis, which introduces lead time, cost, and batch-to-batch variability risks . The 7-one hydrochloride is thus the most procurement-ready member of the tetrahydrocycloheptapyridinone family.

Commercial availability Purity specification Supply chain

Recommended Application Scenarios for 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one Hydrochloride Based on Verified Differentiation Evidence


CNS GPCR Antagonist Lead Optimization via 7-Ketone Reductive Amination

The 7-one ketone provides a direct entry point for reductive amination to generate 7-amino derivatives, a key transformation validated in the Merck/Banyu ORL1 antagonist program where 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-9-ol derivatives were elaborated into potent and selective opioid receptor-like 1 antagonists with minimized hERG channel affinity [1]. The hydrochloride salt ensures consistent protonation state during amine coupling reactions, and the cyclohepta[b]pyridine scaffold offers a topologically distinct vector compared to tetrahydroquinoline or tetrahydroisoquinoline building blocks commonly used in CNS programs [1]. This scenario directly leverages the ketone functional handle differentiation (Evidence Item 2) and is supported by the scaffold's demonstrated in vivo pharmacological activity [1].

Scaffold-Hopping Campaigns Targeting Underexplored Heterocyclic Chemical Space

For medicinal chemistry teams seeking to escape crowded patent landscapes dominated by quinoline, isoquinoline, and indole scaffolds, the cyclohepta[b]pyridin-7-one core represents a demonstrated but underexplored heterocyclic system [1]. The scaffold has produced at least one clinical-stage candidate (CGRP antagonist BMS-846372) and exhibits unexpected reactivity patterns, including remote stereochemical control by bulky silyl protecting groups, which can be exploited for diastereoselective synthesis [1]. The commercial availability of the 7-one hydrochloride at 95–98% purity reduces the barrier to entry for exploratory library synthesis, compared to the need for custom synthesis of regioisomeric ketones . This application is supported by the scaffold novelty evidence (Evidence Item 3) and commercial availability data (Evidence Item 4).

Preformulation Salt Screening with a Defined Hydrochloride Reference Standard

The hydrochloride salt of 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one serves as a well-characterized reference standard for salt screening campaigns. Its defined GHS classification (H315, H319, H335) and ECHA registration provide a regulatory-compliant safety profile that the free base lacks [1]. The computed property differences between salt and free base (ΔMW = +36.46 g/mol; HBD count 1 vs. 0; matched TPSA 30 Ų) [1] establish a baseline for comparing alternative salt forms (e.g., mesylate, tosylate, phosphate) in terms of crystallinity, hygroscopicity, and dissolution rate. This scenario is directly supported by the salt vs. free base head-to-head comparison (Evidence Item 1).

Quote Request

Request a Quote for 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.